2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine
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Overview
Description
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine is an organic compound with the molecular formula C24H48N2 It belongs to the class of tetrahydropyrimidines, which are heterocyclic compounds containing a pyrimidine ring with additional hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of heptadecylamine with acetone and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring.
Reaction Conditions:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Typically an alcohol like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The long alkyl chain can participate in substitution reactions, particularly halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a suitable solvent.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives with varying degrees of substitution.
Scientific Research Applications
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism by which 2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine exerts its effects is primarily through its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This integration can lead to changes in membrane fluidity and permeability, influencing various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Heptadecyl-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine
- 2-Heptadecyl-4,4,6-trimethyl-3,4,5,6-tetrahydropyrimidine
Uniqueness
2-Heptadecyl-4,4,6-trimethyl tetrahydropyrimidine is unique due to its specific structural features, such as the position and number of methyl groups and the length of the alkyl chain
Properties
CAS No. |
50602-40-9 |
---|---|
Molecular Formula |
C24H48N2 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
2-heptadecyl-4,6,6-trimethyl-4,5-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C24H48N2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-25-22(2)21-24(3,4)26-23/h22H,5-21H2,1-4H3,(H,25,26) |
InChI Key |
KPXZRUNVUHGZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CC(N1)(C)C)C |
Origin of Product |
United States |
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